molecular formula C21H33NO3 B14396446 N-Dodecanoyl-2-ethoxybenzamide CAS No. 89549-46-2

N-Dodecanoyl-2-ethoxybenzamide

Katalognummer: B14396446
CAS-Nummer: 89549-46-2
Molekulargewicht: 347.5 g/mol
InChI-Schlüssel: PTKGXSQRGSOILC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Dodecanoyl-2-ethoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a dodecanoyl group attached to the nitrogen atom of 2-ethoxybenzamide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecanoyl-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzamide with dodecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-ethoxybenzamide+dodecanoyl chlorideThis compound+HCl\text{2-ethoxybenzamide} + \text{dodecanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-ethoxybenzamide+dodecanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-Dodecanoyl-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

N-Dodecanoyl-2-ethoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the formulation of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Dodecanoyl-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Ethoxybenzamide: A simpler analog without the dodecanoyl group.

    N-Dodecanoylbenzamide: Similar structure but lacks the ethoxy group.

Uniqueness

N-Dodecanoyl-2-ethoxybenzamide is unique due to the presence of both the dodecanoyl and ethoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

89549-46-2

Molekularformel

C21H33NO3

Molekulargewicht

347.5 g/mol

IUPAC-Name

N-dodecanoyl-2-ethoxybenzamide

InChI

InChI=1S/C21H33NO3/c1-3-5-6-7-8-9-10-11-12-17-20(23)22-21(24)18-15-13-14-16-19(18)25-4-2/h13-16H,3-12,17H2,1-2H3,(H,22,23,24)

InChI-Schlüssel

PTKGXSQRGSOILC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(=O)NC(=O)C1=CC=CC=C1OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.